

Application Notes: C16 Galactosylceramide as a Standard for Lipidomics

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Compound of Interest

Compound Name: C16 Galactosylceramide

Cat. No.: B019202

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Introduction

Galactosylceramides are a class of glycosphingolipids that play crucial roles in cellular processes, particularly in the nervous system where they are major components of the myelin sheath.[1] **C16 Galactosylceramide** (N-palmitoyl-D-erythro-galactosylsphingosine) is a specific molecular species of galactosylceramide containing a 16-carbon fatty acid chain (palmitic acid). In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification of individual lipid species is paramount. **C16 Galactosylceramide** serves as an essential analytical standard for the precise identification and quantification of galactosylceramides and other related sphingolipids in complex biological samples using mass spectrometry-based techniques.[2][3] Its well-defined chemical structure and physical properties allow for the development of robust and reproducible analytical methods critical for disease biomarker discovery and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of **C16 Galactosylceramide** is essential for its proper handling and use as a standard.

Property	Value	Reference
Systematic Name	N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide	[4]
Molecular Formula	C ₄₀ H ₇₇ NO ₈	[4]
Molecular Weight	700.1 g/mol	[4]
Appearance	Solid	
Solubility	Soluble in Chloroform:Methanol (2:1, v/v)	[4]
Storage	Store at -20°C for long-term stability.	[4]

Quantitative Data Presentation

The use of **C16 Galactosylceramide** as a standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the establishment of calibration curves for the accurate quantification of galactosylceramides in various biological matrices. The following table summarizes typical quantitative performance data from a validated LC-MS/MS method.[2]
[5]

Parameter	C16:0 Galactosylcera mide	Method	Biological Matrix	Reference
Linearity Range (nM)	2.5 - 200	HILIC-ESI- MS/MS	Cerebrospinal Fluid (CSF)	[2] [5]
Coefficient of Determination (R ²)	≥ 0.995	HILIC-ESI- MS/MS	Cerebrospinal Fluid (CSF)	[2] [5]
Limit of Quantification (LOQ) (nM)	5	HILIC-ESI- MS/MS	Cerebrospinal Fluid (CSF)	[2] [5]
Between-run Precision (% CV)	≤ 12.5	HILIC-ESI- MS/MS	Cerebrospinal Fluid (CSF)	[2] [5]
Between-run Accuracy (%)	± 9	HILIC-ESI- MS/MS	Cerebrospinal Fluid (CSF)	[2] [5]
Linear Response Range (ng)	0.05 - 25	LC-ESI-MS/MS	Mouse Tissues	

Experimental Protocols

Protocol 1: Preparation of C16 Galactosylceramide Standard Stock and Working Solutions

This protocol describes the preparation of standard solutions of **C16 Galactosylceramide** for the generation of calibration curves and as a quality control standard.

Materials:

- **C16 Galactosylceramide** (≥98% purity)
- Chloroform, HPLC grade
- Methanol, HPLC grade

- Calibrated analytical balance
- Volumetric flasks (various sizes)
- Pipettes and tips

Procedure:

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1 mg of **C16 Galactosylceramide** into a glass vial.
 - Dissolve the lipid in a 2:1 (v/v) mixture of chloroform and methanol to a final concentration of 1 mg/mL.
 - Store the stock solution at -20°C in a tightly sealed amber glass vial.
- Working Solutions:
 - Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., from 2.5 nM to 200 nM).^{[2][5]}
 - Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
 - Store working solutions at -20°C and bring to room temperature before use.

Protocol 2: Quantification of Galactosylceramides in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of galactosylceramides from biological samples, such as cerebrospinal fluid (CSF) or tissue homogenates, using **C16 Galactosylceramide** as an external standard. An appropriate internal standard (e.g., a stable isotope-labeled galactosylceramide) should be used to correct for extraction efficiency and matrix effects.

Materials:

- Biological sample (e.g., CSF, tissue homogenate)
- **C16 Galactosylceramide** working solutions
- Internal Standard (IS) solution (e.g., C17-Galactosylceramide or a deuterated analog)
- Chloroform, Methanol, Water (HPLC grade)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
- Autosampler vials

Procedure:

- Sample Preparation and Lipid Extraction:
 - To 100 μ L of the biological sample, add a known amount of the internal standard.
 - Perform a lipid extraction using a modified Bligh-Dyer method:
 - Add 375 μ L of chloroform:methanol (1:2, v/v) and vortex thoroughly.
 - Add 125 μ L of chloroform and vortex.
 - Add 125 μ L of water and vortex.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
 - Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 μ L).
- LC-MS/MS Analysis:

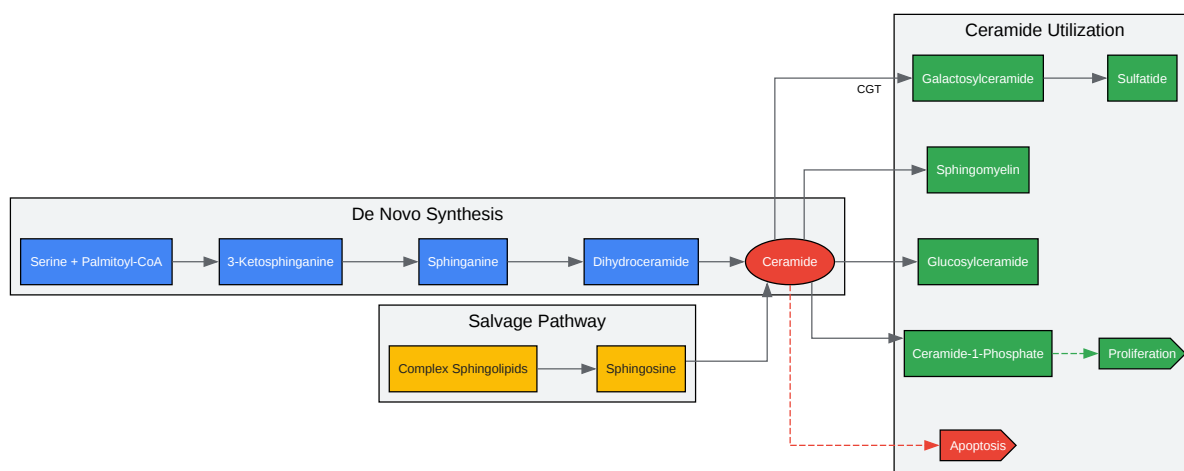
- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of isomeric glucosylceramides and galactosylceramides.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
- Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate.
- Gradient Elution: Establish a suitable gradient to separate the analytes of interest. A typical gradient might start at a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
- Injection Volume: 5-10 μL .
- MS/MS Parameters: Optimize the precursor and product ion transitions for **C16 Galactosylceramide** and the internal standard. A common transition for galactosylceramides involves the neutral loss of the galactose headgroup.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of the **C16 Galactosylceramide** standard to the internal standard against the concentration of the standard.
 - Quantify the amount of endogenous galactosylceramides in the biological samples by interpolating their peak area ratios from the calibration curve.

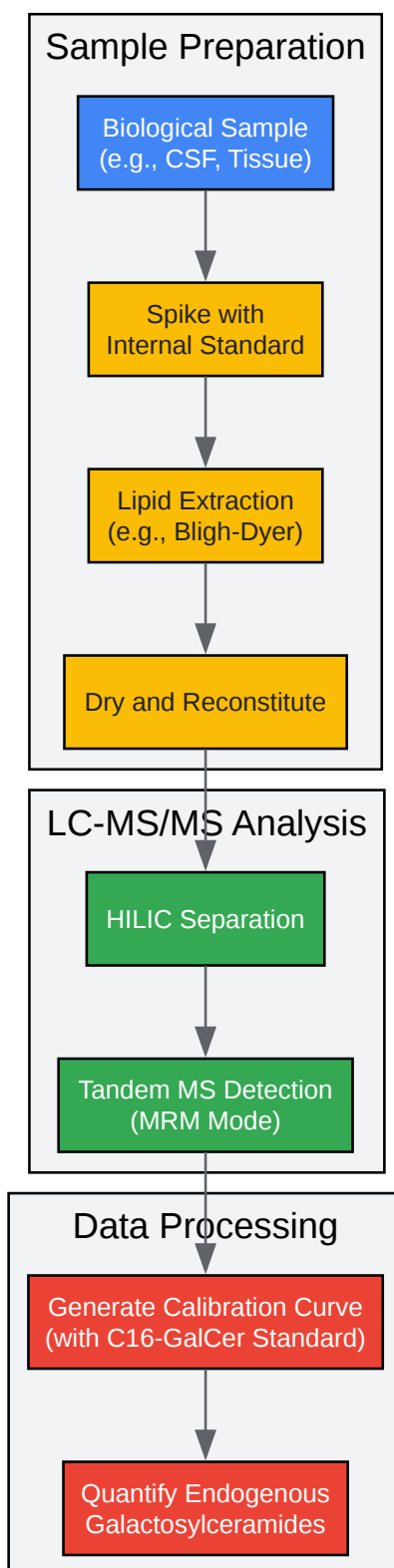
Visualization of Pathways and Workflows

Sphingolipid Metabolism and Signaling

Galactosylceramides are integral components of the complex sphingolipid metabolic network. Ceramide, the precursor for galactosylceramide synthesis, is a central hub in sphingolipid

signaling, involved in cellular processes such as apoptosis and proliferation.[6][7] The following diagram illustrates the key steps in sphingolipid metabolism leading to the formation of galactosylceramide and its subsequent involvement in signaling.





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